
di-tert-butylphosphinothioic O-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphinothioic O-acid is an organophosphorus compound characterized by the presence of a phosphinothioic acid group bonded to two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butylphosphinothioic O-acid typically involves the reaction of tert-butylphosphine with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphinothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinothioic acid group to phosphine or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sulfur compounds, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives .
Scientific Research Applications
Di-tert-butylphosphinothioic O-acid has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which di-tert-butylphosphinothioic O-acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The phosphinothioic acid group can participate in various chemical reactions, including coordination with metal ions and formation of covalent bonds with nucleophiles. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to di-tert-butylphosphinothioic O-acid include:
- Di-tert-butylphosphine oxide
- Di-tert-butylphosphine
- Di-tert-butyl dicarbonate
Uniqueness
Its ability to undergo various chemical transformations and interact with a wide range of molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
53159-03-8 |
|---|---|
Molecular Formula |
C8H19OPS |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
ditert-butyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS/c1-7(2,3)10(9,11)8(4,5)6/h1-6H3,(H,9,11) |
InChI Key |
UZUNEIKAMRGEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=S)(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


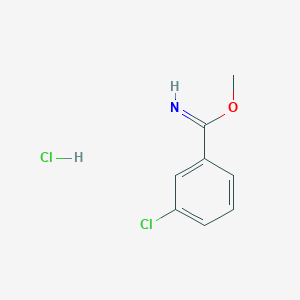
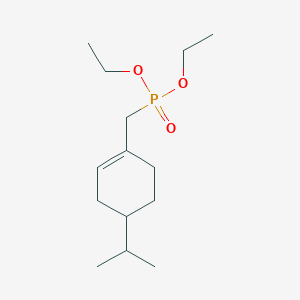
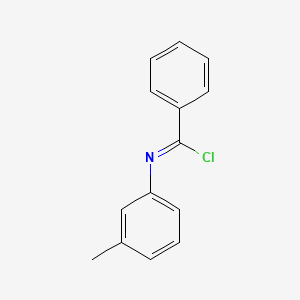
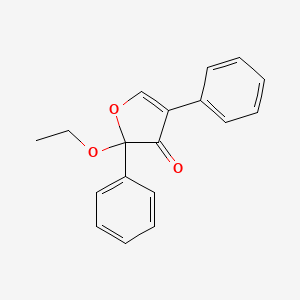
![N-{2-Nitro-4-[(1,3-thiazol-2-yl)oxy]phenyl}acetamide](/img/structure/B14636131.png)
![6-[1-(4-Methoxyanilino)ethylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14636142.png)
![Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate](/img/structure/B14636147.png)
![2-Pyrrolidinone, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14636154.png)
![N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14636170.png)
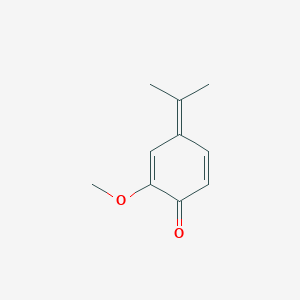
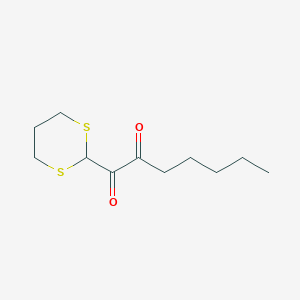
![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
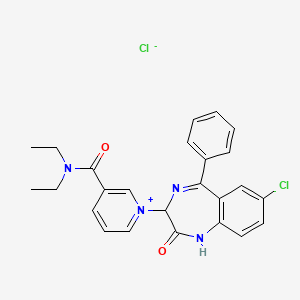
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
